Sertraline Hydrochloride

Description

Properties

IUPAC Name |

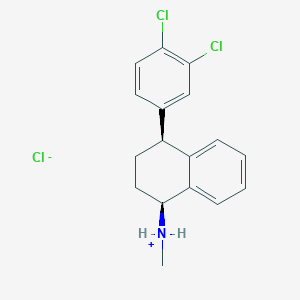

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-XHXSRVRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79617-96-2 (Parent) | |

| Record name | Sertraline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040243 | |

| Record name | Sertraline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79559-97-0, 79617-89-3 | |

| Record name | Sertraline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79559-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Sertraline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertraline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertraline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sertraline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sertraline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), (1S,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTRALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTI8907Y6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Molecular Interaction of Sertraline with the Serotonin Transporter

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth examination of the molecular mechanism of action of sertraline hydrochloride, a potent and selective serotonin reuptake inhibitor (SSRI), on the human serotonin transporter (SERT). We will explore the structural basis of this interaction, the conformational dynamics of the transporter upon drug binding, and the downstream consequences for serotonergic neurotransmission. Furthermore, this guide details validated, field-proven experimental protocols for characterizing the binding affinity and functional inhibition of SERT by sertraline and other pharmacological agents. This document is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporters and the development of novel therapeutics for psychiatric disorders.

The Serotonin Transporter (SERT): A Critical Regulator of Neurotransmission

The serotonin transporter (SERT, or SLC6A4) is a pivotal protein in the central nervous system, responsible for terminating serotonergic signaling. It achieves this by the rapid reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron[1][2]. This process is crucial for maintaining synaptic homeostasis and is a primary target for many antidepressant medications[2][3].

Molecular Architecture of SERT

Human SERT is a transmembrane protein composed of 12 transmembrane (TM) helices, with both its N- and C-termini located intracellularly[4]. This structure is a hallmark of the neurotransmitter sodium symporter (NSS) family, which also includes transporters for dopamine (DAT) and norepinephrine (NET)[5]. The transport process is an active one, relying on the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to drive 5-HT into the cell, a process that involves significant conformational changes in the transporter protein[4][6]. X-ray crystallography studies of human SERT have revealed that antidepressants bind within a central site located halfway across the membrane, formed by residues from TMs 1, 3, 6, 8, and 10[5].

The Serotonin Transport Cycle

The transport of serotonin is a dynamic process involving alternating conformations of the SERT protein. The cycle begins with the transporter in an outward-facing state, open to the synaptic cleft. Here, it binds Na+, Cl-, and a serotonin molecule. This binding event triggers a conformational shift to an inward-facing state, releasing the serotonin and ions into the presynaptic neuron's cytoplasm. The transporter then reorients to the outward-facing conformation to begin a new cycle[6]. It is this cycle that is physically obstructed by SSRIs like sertraline.

}

Figure 1. The Serotonin Transport Cycle and Sertraline Inhibition.

Sertraline: A Potent and Selective SERT Ligand

Sertraline is a widely prescribed SSRI for a range of psychiatric conditions, including major depressive disorder and anxiety disorders[7][8]. Its therapeutic efficacy stems from its high affinity and selectivity for SERT over other monoamine transporters.

Pharmacological Profile

Sertraline's primary mechanism of action is the potent inhibition of serotonin reuptake. It has significantly weaker effects on norepinephrine and dopamine transporters[9][10]. This selectivity is a key factor in its side-effect profile, as it avoids the broad adrenergic, cholinergic, and histaminergic receptor antagonism associated with older classes of antidepressants[9]. While its principal metabolite, desmethylsertraline, is pharmacologically active, it is substantially less potent as a SERT inhibitor and is not considered to contribute significantly to the clinical effects[7][9].

Core Mechanism: How Sertraline Inhibits SERT Function

Sertraline does not merely block the transporter's pore; it actively stabilizes a specific conformation of SERT, preventing the transport cycle from proceeding.

Binding to the Central S1 Site

X-ray crystallography and mutagenesis studies have definitively shown that sertraline binds to the central substrate-binding site (S1) of SERT[5][11]. This is the same pocket that binds the endogenous substrate, serotonin, establishing sertraline as a competitive inhibitor[12][13]. The binding of sertraline physically occludes the binding of serotonin, directly preventing its uptake[5].

Allosteric Stabilization of an Outward-Facing Conformation

Upon binding to the central site, sertraline induces and locks the transporter in an outward-open conformation[5][11]. This conformational arrest is a critical aspect of its mechanism. By preventing the transporter from transitioning to the inward-facing state required for substrate release, sertraline effectively shuts down the transport cycle[12][14]. This is a form of allosteric inhibition, where binding at one site (the central S1 site) controls the conformational state and function of the entire protein[15][16]. The binding is facilitated by interactions between the drug molecule and specific amino acid residues within the binding pocket[17][18].

Kinetic and Thermodynamic Profile of Inhibition

The interaction between sertraline and SERT is characterized by high affinity and specific kinetic properties. Thermodynamic analyses show that the binding of most SSRIs, including sertraline, involves roughly equal contributions from both enthalpy (ΔH) and entropy (-TΔS)[19][20]. The binding enthalpy often correlates with the ligand's polar surface area, suggesting that the binding site is polar and can accommodate charged interactions without a major energetic penalty from dehydration[19][20][21]. This high-affinity binding results in a prolonged blockade of the transporter, leading to a sustained increase in the concentration of serotonin in the synaptic cleft[22].

Methodologies for Elucidating the Sertraline-SERT Interaction

The characterization of sertraline's interaction with SERT relies on robust and validated in vitro assays. Here, we detail two foundational experimental protocols.

Protocol: Radioligand Binding Assay for Affinity Determination

Causality: This assay quantifies the affinity (Ki) of a test compound (sertraline) for SERT by measuring its ability to compete with and displace a known radiolabeled ligand (e.g., [³H]-citalopram) that binds to the same site. The resulting Ki value is a fundamental parameter of the drug-receptor interaction.

Self-Validation: The protocol's integrity is maintained by including controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a saturating concentration of a known high-affinity ligand). Specific binding is calculated by subtracting non-specific from total binding, ensuring that only binding to the target of interest is measured.

Detailed Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rodent brain cortex) or cultured cells expressing human SERT (hSERT) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4)[23].

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing SERT[23].

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]-citalopram at a concentration near its Kd, ~1-2 nM), and 150 µL of membrane preparation (5-20 µg protein)[23][24].

-

Non-Specific Binding (NSB) Wells: Add 50 µL of a non-specific ligand (e.g., 10 µM fluoxetine), 50 µL of radioligand, and 150 µL of membrane preparation[24].

-

Competition Wells: Add 50 µL of sertraline at various concentrations (typically a 10-point serial dilution), 50 µL of radioligand, and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium[24].

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester[23][24].

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[24].

-

Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[24].

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding versus the logarithm of the sertraline concentration to generate a competition curve.

-

Determine the IC50 (the concentration of sertraline that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[23].

-

}

Figure 2. Workflow for a Competitive Radioligand Binding Assay.

Protocol: [³H]-Serotonin Uptake Assay in Synaptosomes for Potency Measurement

Causality: This functional assay directly measures the ability of sertraline to inhibit the transport of serotonin into nerve terminals. Synaptosomes are resealed presynaptic nerve terminals that contain functional transporters, making them an excellent ex vivo model. The potency of inhibition (IC50) in this assay reflects the drug's ability to block the transporter's primary function.

Self-Validation: The assay is validated by comparing the uptake at a physiological temperature (37°C), where transport is active, to uptake at 0-4°C, where active transport is negligible. This allows for the precise calculation of transporter-mediated uptake. Furthermore, a known potent SERT inhibitor (e.g., fluoxetine) is used to define non-specific uptake[25].

Detailed Step-by-Step Methodology:

-

Synaptosome Preparation:

-

Rapidly dissect brain tissue (e.g., mouse cortex or striatum) and place it in ice-cold homogenization buffer (e.g., 0.32 M sucrose with HEPES buffer, pH 7.4)[26].

-

Gently homogenize the tissue using a Dounce homogenizer.

-

Perform a series of differential centrifugations to isolate the synaptosomal fraction (P2 fraction)[26][27]. The initial low-speed spin pellets nuclei and debris, and a subsequent high-speed spin of the supernatant pellets the synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological assay buffer (e.g., Krebs-Ringer buffer).

-

-

Uptake Assay:

-

Aliquot the synaptosome suspension into tubes.

-

Pre-incubate the synaptosomes for 5-10 minutes at 37°C with various concentrations of sertraline (or vehicle for control)[25].

-

Initiate the uptake reaction by adding a low concentration of [³H]-serotonin.

-

To determine non-specific uptake, run a parallel set of tubes containing a saturating concentration of a standard SERT inhibitor (e.g., 10 µM fluoxetine)[25].

-

-

Termination and Measurement:

-

After a short incubation period (1-5 minutes, to measure the initial rate of uptake), terminate the reaction by rapid filtration through glass fiber filters, trapping the synaptosomes[25].

-

Immediately wash the filters with ice-cold buffer to remove external [³H]-serotonin.

-

Measure the radioactivity retained on the filters via liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of fluoxetine) from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the sertraline concentration.

-

Determine the IC50 value, representing the concentration of sertraline that inhibits 50% of serotonin transport, using non-linear regression.

-

Quantitative Data and Comparative Pharmacology

The affinity (Ki) and potency (IC50) values derived from these assays allow for the quantitative comparison of different compounds. Sertraline is distinguished by its high affinity for SERT and its selectivity over DAT and NET.

Table 1: Comparative Binding Affinities (Ki, nM) of Sertraline and Other SSRIs

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |

|---|---|---|---|---|---|

| Sertraline | ~0.2 - 2.0 | ~25 - 420 | ~25 - 550 | ~100-200x | ~100-250x |

| Paroxetine | ~0.1 - 1.0 | ~30 - 150 | ~100 - 400 | ~150-300x | ~300-400x |

| Fluoxetine | ~1.0 - 7.0 | ~150 - 500 | ~500 - 2000 | ~100-150x | ~200-300x |

| Citalopram | ~1.0 - 6.0 | >3000 | >3000 | >1000x | >1000x |

Note: Ki values are compiled from multiple sources and can vary based on experimental conditions (e.g., tissue source, radioligand used). The ranges provided reflect typical values reported in the literature.[7][17]

Downstream Consequences of SERT Inhibition

The immediate effect of sertraline is an increase in synaptic serotonin levels. However, the therapeutic effects often have a delayed onset of several weeks, pointing to more complex, long-term adaptations within the brain[9].

-

Acute Effects: The blockade of SERT leads to an immediate increase in the concentration and dwell time of serotonin in the synapse, enhancing the activation of postsynaptic serotonin receptors[22].

-

Chronic Effects: Long-term administration leads to adaptive changes. This includes the downregulation and desensitization of certain serotonin receptors, particularly the inhibitory 5-HT1A autoreceptors on the presynaptic neuron[9]. This desensitization is thought to ultimately increase serotonergic neuronal firing and serotonin release, contributing to the medication's therapeutic efficacy[9]. Chronic use may also influence neuroplasticity and the expression of key enzymes like tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis[9]. However, long-term use can also be associated with adverse effects and potential physical dependence[28][29].

Conclusion and Future Perspectives

This compound exerts its therapeutic effect through a precise molecular mechanism: high-affinity, competitive binding to the central S1 site of the serotonin transporter. This action locks the transporter in an outward-facing conformation, preventing the reuptake of serotonin and leading to a sustained increase in serotonergic neurotransmission. The subsequent neuroadaptive changes are believed to underlie its clinical efficacy in treating depression and other psychiatric disorders.

Future research will continue to refine our understanding of the conformational dynamics of SERT upon binding of different ligands. Elucidating how subtle differences in the binding modes of various SSRIs translate into differences in clinical efficacy and side-effect profiles remains a key area of investigation. Advanced techniques such as cryo-electron microscopy and sophisticated molecular dynamics simulations will be instrumental in providing a more dynamic and detailed picture of this critical drug-target interaction.

References

-

Sertraline Pathway, Pharmacokinetics - ClinPGx.

-

Sertraline - Wikipedia.

-

What is the mechanism of action of sertraline (Selective Serotonin Reuptake Inhibitor) on its receptor? - Dr.Oracle.

-

What is the mechanism of this compound? - Patsnap Synapse.

-

Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter.

-

Structure/function relationships in serotonin transporter: new insights from the structure of a bacterial transporter - PubMed.

-

Location and Structure of the Serotonin Transporter.

-

Serotonin Transporters – Structure and Function | Semantic Scholar.

-

Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC - NIH.

-

X-ray structures and mechanism of the human serotonin transporter - PMC.

-

Allosteric serotonin reuptake inhibitor - Wikipedia.

-

Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI.

-

Application Notes and Protocols for Radioligand Binding Assays with Talopram - Benchchem.

-

A Comparative Analysis of Tryptamine and Serotonin Uptake in Synaptosomes - Benchchem.

-

Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - ResearchGate.

-

Allosteric modulation of the effect of escitalopram, paroxetine and fluoxetine: in-vitro and in-vivo studies | International Journal of Neuropsychopharmacology | Oxford Academic.

-

Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram - PubMed.

-

Long-Term Effects of Zoloft on Your Body - Alternative to Meds Center.

-

Conformational dynamics of the human serotonin transporter during substrate and drug binding - PubMed Central.

-

Structural basis for recognition of diverse antidepressants by the human serotonin transporter | bioRxiv.

-

Substrate and Inhibitor-Specific Conformational Changes in the Human Serotonin Transporter Revealed by Voltage-Clamp Fluorometry - PubMed.

-

2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs) - YouTube.

-

Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC.

-

Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors.

-

Molecular Mechanism for the Allosteric Inhibition of the Human Serotonin Transporter by Antidepressant Escitalopram - PubMed.

-

Kinetic and Thermodynamic Assessment of Binding of Serotonin Transporter Inhibitors | Request PDF - ResearchGate.

-

Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response.

-

Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed.

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.

-

Location of the Antidepressant Binding Site in the Serotonin Transporter - PubMed Central.

-

(PDF) Selective inhibition of the serotonin transporter in the treatment of depression: Sertraline, fluoxetine and citalopram - ResearchGate.

-

Comparisons of SSRI binding poses and central-binding-site... - ResearchGate.

-

Long Term Sertraline Effects on Neural Structures in Depressed and Nondepressed Adult Female Nonhuman Primates - PubMed Central.

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry.

-

Kinetic and Thermodynamic Assessment of Binding of Serotonin Transporter Inhibitors.

-

A good protocol for extracting mouse brain synaptosomes? - ResearchGate.

-

Inclusion Scenarios and Conformational Flexibility of the SSRI Paroxetine as Perceived from Polymorphism of β-Cyclodextrin–Paroxetine Complex - PubMed Central.

-

Effects of Long Term Sertraline Treatment and Depression on Coronary Artery Atherosclerosis in Premenopausal Female Primates - PMC - PubMed Central.

-

Saturation Radioligand Binding Assays - Alfa Cytology.

-

Kinetic and thermodynamic assessment of binding of serotonin transporter (SERT) inhibitors.

-

Sertraline: an antidepressant medicine - NHS.

-

PhysicoChemical Profiling of Antidepressive Sertraline: Solubility,Ionisation, Lipophilicity.

-

Radioligand binding methods: practical guide and tips.

-

Receptor Binding Assays - Multiwell Plates - Merck.

-

Experimental Models in Serotonin Transporter Research - PMC - PubMed Central.

-

Identification of Novel Serotonin Transporter Compounds by Virtual Screening - PMC.

Sources

- 1. Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin Transporters – Structure and Function | Semantic Scholar [semanticscholar.org]

- 3. Experimental Models in Serotonin Transporter Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Location and Structure of the Serotonin Transporter [web.williams.edu]

- 5. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure/function relationships in serotonin transporter: new insights from the structure of a bacterial transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sertraline - Wikipedia [en.wikipedia.org]

- 8. Sertraline: an antidepressant medicine - NHS [nhs.uk]

- 9. droracle.ai [droracle.ai]

- 10. ClinPGx [clinpgx.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Conformational dynamics of the human serotonin transporter during substrate and drug binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Location of the Antidepressant Binding Site in the Serotonin Transporter: IMPORTANCE OF SER-438 IN RECOGNITION OF CITALOPRAM AND TRICYCLIC ANTIDEPRESSANTS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substrate and Inhibitor-Specific Conformational Changes in the Human Serotonin Transporter Revealed by Voltage-Clamp Fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. What is the mechanism of this compound? [synapse.patsnap.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. alternativetomeds.com [alternativetomeds.com]

- 29. Long Term Sertraline Effects on Neural Structures in Depressed and Nondepressed Adult Female Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Sertraline Hydrochloride in Preclinical Models: A Technical Guide

<_ A-z.>

This guide provides an in-depth analysis of the preclinical pharmacodynamics of sertraline hydrochloride, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Designed for researchers, scientists, and drug development professionals, this document moves beyond foundational knowledge to explore the nuanced molecular interactions, neurochemical consequences, and behavioral outcomes observed in preclinical models. We will dissect the causality behind experimental choices and present a self-validating system of protocols and data, grounded in authoritative references.

Introduction: Beyond Selective Serotonin Reuptake Inhibition

Sertraline's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.[1][2][3][4] This action is believed to be the foundation of its antidepressant effects.[4] However, a comprehensive understanding of its preclinical pharmacodynamics reveals a more complex pharmacological profile. Sertraline also exhibits activity at the dopamine transporter (DAT) and the sigma-1 receptor, which may contribute to its unique therapeutic and side-effect profile.[5][6][[“]] Preclinical studies in mice, rats, rabbits, and dogs have been instrumental in defining this profile, identifying target organs, and predicting clinical efficacy and potential side effects.[8][9]

Molecular Targets and Binding Profile

The initial characterization of any compound's pharmacodynamics begins with its interaction with molecular targets. For sertraline, this involves quantifying its binding affinity for various neurotransmitter transporters and receptors.

Primary Target: Serotonin Transporter (SERT)

Sertraline is a high-affinity ligand for SERT.[3] Preclinical studies have consistently demonstrated its potent inhibition of serotonin reuptake.[1][2][10] This selectivity for SERT over other monoamine transporters is a defining feature of the SSRI class.

Secondary Targets: Dopamine Transporter (DAT) and Sigma-1 Receptor

Uniquely among many SSRIs, sertraline demonstrates a notable affinity for the dopamine transporter.[5][11] In a comparative study, sertraline showed the highest affinity for DAT among a wide array of antidepressants.[5] While its selectivity for SERT is approximately 86-fold higher than for DAT, this interaction with the dopaminergic system may be clinically relevant, particularly at higher doses.[5]

Sertraline also interacts with sigma-1 receptors.[12] This interaction is complex, with some evidence suggesting it may act as an inverse agonist at these receptors.[6][13] The engagement of sigma-1 receptors can influence a variety of downstream cellular processes, including neurite outgrowth and cellular stress responses, potentially contributing to sertraline's overall therapeutic effects.[6][14][15]

Data Presentation: Receptor and Transporter Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of sertraline for its primary and secondary targets, as determined in preclinical studies. Lower Ki values indicate stronger binding affinity.

| Target | Binding Affinity (Ki, nM) | Reference |

| Serotonin Transporter (SERT) | 0.29 | [5] |

| Dopamine Transporter (DAT) | 25 | [5] |

| Norepinephrine Transporter (NET) | 420 | [5] |

Neurochemical Consequences of Sertraline Action

The binding of sertraline to its molecular targets initiates a cascade of neurochemical changes in the brain. In vivo microdialysis is a key preclinical technique used to measure these changes in real-time within specific brain regions of freely moving animals.

Serotonergic System

As expected from its potent SERT inhibition, sertraline administration leads to a significant increase in extracellular serotonin levels in various brain regions. This enhanced serotonergic neurotransmission is a cornerstone of its therapeutic action.[2]

Dopaminergic System

Given its affinity for DAT, sertraline can also modulate dopaminergic signaling.[16] Preclinical PET imaging studies have shown that sertraline can occupy dopamine transporters, leading to a reduction in the binding of DAT-specific radioligands.[17] This suggests that at clinically relevant doses, sertraline may have a measurable impact on dopamine reuptake.[17]

Behavioral Pharmacodynamics in Preclinical Models

The ultimate goal of antidepressant drug development is to alleviate symptoms of depression and anxiety. Preclinical behavioral models in rodents are essential for predicting the therapeutic potential of compounds like sertraline.

Models of Antidepressant-Like Activity

The Forced Swim Test (FST) is a widely used model to screen for antidepressant efficacy.[18][19][20] In this test, rodents are placed in an inescapable cylinder of water, and the time they spend immobile is measured.[18][19][20] Antidepressants like sertraline typically reduce immobility time, suggesting an increase in active coping strategies.[21]

Models of Anxiolytic-Like Activity

The Elevated Plus Maze (EPM) is a standard preclinical test for anxiety-like behavior.[22][23][24] The maze consists of two open and two enclosed arms, and the animal's natural aversion to open spaces is used to measure anxiety.[23][24] Anxiolytic drugs like sertraline can increase the time rodents spend in the open arms.[25] However, it's noteworthy that acute administration of SSRIs can sometimes produce anxiogenic-like effects in this model.[25]

Downstream Signaling and Neuroadaptive Changes

The long-term therapeutic effects of sertraline are thought to involve neuroadaptive changes that occur over weeks of treatment. A key player in this process is the Brain-Derived Neurotrophic Factor (BDNF).

Role of BDNF

Preclinical studies have shown that chronic administration of SSRIs, including sertraline, can increase the expression of BDNF in brain regions like the hippocampus and cortex.[26][27][28] BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.[29][30] The upregulation of BDNF is believed to be a crucial downstream effect of enhanced serotonergic signaling and may contribute to the structural and functional changes in the brain that underlie the therapeutic response to sertraline.[26][30] There is a reciprocal relationship where serotonin stimulates BDNF production, and BDNF, in turn, enhances the growth and survival of serotonin neurons.[26]

Experimental Protocols

To ensure the reproducibility and validity of preclinical findings, it is essential to follow standardized experimental protocols. Below are outlines for two key behavioral assays.

Protocol: Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of sertraline in rodents.

Materials:

-

Test animals (rats or mice)[19]

-

This compound solution and vehicle control

-

Glass or plastic cylinder (e.g., 40 cm height, 20 cm diameter for rats)[31]

-

Water bath to maintain water temperature (24-30°C)[32]

-

Video recording and analysis software

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.[24]

-

Drug Administration: Administer sertraline or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).

-

Pre-test Session (for rats): On day 1, place each rat in the cylinder filled with water (approx. 30 cm deep) for a 15-minute session.[19][31] This is to induce a baseline level of immobility.

-

Test Session: On day 2 (24 hours after the pre-test), place the animal back into the cylinder for a 5 or 6-minute session.[19][31]

-

Recording: Record the entire session using a video camera.

-

Scoring: Analyze the recording to measure the total time the animal spends immobile during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with movements limited to those necessary to keep the head above water.[20]

-

Data Analysis: Compare the mean immobility time between the sertraline-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol: Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of sertraline in rodents.

Materials:

-

Test animals (rats or mice)

-

This compound solution and vehicle control

-

Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)[23][33]

-

Video tracking software

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least one hour prior to the test.[24]

-

Drug Administration: Administer sertraline or vehicle at a specified time before testing.

-

Test Session: Place the animal in the center of the maze, facing one of the open arms.[22]

-

Recording: Allow the animal to explore the maze freely for a 5-minute session, recording its movements with an overhead camera and tracking software.[22][33]

-

Data Collection: The software will automatically record parameters such as:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

Cleaning: Thoroughly clean the maze between each animal to remove olfactory cues.[22][24]

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. Compare these values between the sertraline and vehicle groups. An increase in these parameters is indicative of an anxiolytic-like effect.[23]

Conclusion

The preclinical pharmacodynamics of this compound are multifaceted, extending beyond its primary action as a selective serotonin reuptake inhibitor. Its interactions with the dopamine transporter and sigma-1 receptors, coupled with its ability to induce neuroadaptive changes through pathways like BDNF, create a complex and unique pharmacological profile. The use of standardized and well-validated preclinical models, such as the Forced Swim Test and the Elevated Plus Maze, is crucial for elucidating the behavioral consequences of these molecular and neurochemical actions. This in-depth understanding is vital for the continued development of novel therapeutics and for optimizing the clinical use of existing medications like sertraline.

References

-

Sertraline | C17H17Cl2N | CID 68617 - PubChem. NIH. Available from: [Link]

- Koe, B. Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin reuptake.

- Heym, J., & Koe, B. K. Pharmacology of sertraline: a review.

-

PharmGKB summary: sertraline pathway, pharmacokinetics. PMC - PubMed Central. Available from: [Link]

-

Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats. PMC. Available from: [Link]

- Welch, W. M. Discovery and preclinical development of the serotonin reuptake inhibitor sertraline. 1995.

-

Sertraline - Wikipedia. Available from: [Link]

-

What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? - Dr.Oracle. Available from: [Link]

-

The effect of early poststressor intervention with sertraline on behavioral responses in an animal model of post-traumatic stress disorder. PubMed. Available from: [Link]

-

Serotonin–dopamine reuptake inhibitor - Wikipedia. Available from: [Link]

-

Elevated plus maze protocol. Available from: [Link]

-

Using the rat forced swim test to assess antidepressant-like activity in rodents. R Discovery. 2012 May 3. Available from: [Link]

-

Sertraline Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]

-

(PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. Available from: [Link]

-

Effect of selelctive serotonin re-uptake inhibitor (sertraline) on some reproductive aspects of mature male rats and plasma trace elements concentration. CABI Digital Library. Available from: [Link]

-

Forced Swim Test v.3. Available from: [Link]

-

Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. PubMed Central. Available from: [Link]

-

Factsheet on the forced swim test. Understanding Animal Research. 2020 Oct 15. Available from: [Link]

-

Sertraline (Zoloft®). Veterinary Partner - VIN. 2024 Nov 1. Available from: [Link] Sertraline

-

Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids. bioRxiv. 2024 Jan 24. Available from: [Link]

-

The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington's disease mouse model. NIH. Available from: [Link]

-

Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids. PubMed. 2024 Nov 21. Available from: [Link]

-

Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids. PMC - PubMed Central. 2024 Nov 21. Available from: [Link]

-

The Effects of Sertraline and Fluoxetine on Anxiety in the Elevated Plus-Maze Test. Available from: [Link]

-

Elevated plus maze - Wikipedia. Available from: [Link]

- Murdoch, D., & McTavish, D. Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder. Drugs. 1992 Aug;44(4):604-24.

-

Role of sigma-1 receptors in SSRI-induced hippocampal plasticity. Consensus. Available from: [Link]

-

Is Sertraline a dopamine reuptake inhibitor? - Quora. 2020 Sep 21. Available from: [Link]

-

Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available from: [Link]

-

sertraline. ClinPGx. Available from: [Link]

-

Sertraline: Package Insert / Prescribing Information / MOA. Drugs.com. Available from: [Link]

-

Quantification of Striatal Dopamine Transporters with 123 I-FP-CIT SPECT Is Influenced by the Selective Serotonin Reuptake Inhibitor Paroxetine: A Double-Blind, Placebo-Controlled, Crossover Study in Healthy Control Subjects. Available from: [Link]

-

Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or venlafaxine. NIH. Available from: [Link]

-

The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington's disease mouse model. Johns Hopkins University. Available from: [Link]

-

A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. 2011 Jul 26. Available from: [Link]

-

Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies. PubMed Central. Available from: [Link]

-

The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington's disease mouse model | Request PDF. Available from: [Link]

-

Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism. PMC - NIH. 2023 May 23. Available from: [Link]

- Preclinical toxicological evaluation of this compound. Semantic Scholar.

-

Preclinical toxicological evaluation of this compound. PubMed. Available from: [Link]

-

In vivo investigation on the chronic hepatotoxicity induced by sertraline. PubMed. Available from: [Link]

-

In vivo investigation on the chronic hepatotoxicity induced by sertraline. ResearchGate. Available from: [Link]

Sources

- 1. Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin reuptake. | Semantic Scholar [semanticscholar.org]

- 2. Pharmacology of sertraline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sertraline - Wikipedia [en.wikipedia.org]

- 4. Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. Preclinical toxicological evaluation of this compound. | Semantic Scholar [semanticscholar.org]

- 9. Preclinical toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and preclinical development of the serotonin reuptake inhibitor sertraline | Semantic Scholar [semanticscholar.org]

- 11. droracle.ai [droracle.ai]

- 12. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. quora.com [quora.com]

- 17. Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. researchgate.net [researchgate.net]

- 20. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 21. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

- 23. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 25. researchgate.net [researchgate.net]

- 26. The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 28. researchgate.net [researchgate.net]

- 29. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 32. animal.research.wvu.edu [animal.research.wvu.edu]

- 33. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

An In-depth Technical Guide on the Neurochemical Effects of Sertraline on Dopamine and Norepinephrine Systems

Introduction: Beyond Serotonin—Unveiling the Complex Pharmacology of Sertraline

Sertraline, widely recognized under the brand name Zoloft, is a cornerstone in the pharmacological treatment of major depressive disorder, various anxiety disorders, and other psychiatric conditions.[1][2] Its primary and most potent mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic availability of serotonin.[1][3][4] This action is believed to be central to its therapeutic efficacy. However, a growing body of preclinical and clinical evidence reveals a more intricate neurochemical profile, indicating that sertraline also exerts discernible effects on the dopamine (DA) and norepinephrine (NE) systems.[2][5][6]

This technical guide provides an in-depth exploration of sertraline's interactions with dopaminergic and noradrenergic pathways. Moving beyond its well-established role as a selective serotonin reuptake inhibitor (SSRI), we will dissect the evidence for its activity at the dopamine transporter (DAT) and norepinephrine transporter (NET), and the subsequent downstream effects on neurotransmitter levels and neuronal activity. For researchers, scientists, and drug development professionals, understanding these secondary and tertiary pharmacological actions is crucial for a comprehensive grasp of sertraline's clinical properties, its unique therapeutic niche among SSRIs, and potential avenues for the development of novel antidepressants with broader monoaminergic activity.[7]

Part 1: Sertraline's Affinity for Monoamine Transporters: A Quantitative Analysis

The initial characterization of any psychotropic compound's mechanism of action begins with determining its binding affinity for its molecular targets. For sertraline, while its highest affinity is unequivocally for SERT, its interaction with DAT and NET is notable and distinguishes it from many other SSRIs.[8]

Binding Affinity Profile (Ki values)

The binding affinity of a drug for a transporter is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters. A lower Ki value signifies a higher binding affinity.

| Transporter | Sertraline Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.29 | Tatsumi et al. (1997)[9][10] |

| Dopamine Transporter (DAT) | 25 | Tatsumi et al. (1997)[9][10] |

| Norepinephrine Transporter (NET) | 420 | Tatsumi et al. (1997)[9][10] |

Causality Behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor or transporter. In these experiments, a radiolabeled ligand with known high affinity for the target (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, or [3H]nisoxetine for NET) is incubated with tissue preparations containing the transporter. The unlabeled drug of interest (sertraline) is added at varying concentrations to compete with the radioligand. The concentration of the unlabeled drug that displaces 50% of the radioligand is its IC50, from which the Ki value is calculated. This methodology provides a direct and quantitative measure of binding affinity.

Insight: The data clearly illustrates that sertraline is significantly more potent at SERT than at DAT (approximately 86-fold) and NET (over 1400-fold).[9] However, its affinity for DAT is within the nanomolar range, which is considered pharmacologically relevant and is surprisingly higher than that of some norepinephrine-dopamine reuptake inhibitors (NDRIs) like bupropion.[9][10] The affinity for NET is considerably weaker and less likely to be clinically significant at standard therapeutic doses.[8]

Part 2: In Vivo Evidence of Dopaminergic and Noradrenergic Modulation

While in vitro binding affinities are informative, they do not always directly translate to in vivo effects due to factors like plasma protein binding and brain tissue penetration.[9] Therefore, in vivo studies are essential to confirm the functional consequences of sertraline's interactions with DAT and NET.

Microdialysis Studies: Measuring Extracellular Neurotransmitter Levels

In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[11][12]

Experimental Protocol: In Vivo Microdialysis

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the nucleus accumbens, striatum, or prefrontal cortex.

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).

-

Diffusion: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Sample Collection: The resulting fluid, called the dialysate, is collected at regular intervals.[5]

-

Analysis: The concentration of monoamines (serotonin, dopamine, norepinephrine) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5]

Self-Validating System: To ensure the validity of microdialysis data, several controls are crucial. Baseline neurotransmitter levels are established before drug administration. The in vivo extraction fraction, which can be influenced by changes in transporter activity, should be monitored.[13] Furthermore, the placement of the microdialysis probe is histologically verified post-experiment.

Key Findings: A study by Kitaichi et al. (2010) demonstrated that acute systemic administration of sertraline in rats significantly increased extracellular dopamine levels in the nucleus accumbens and striatum, a finding not observed with other SSRIs like fluvoxamine and paroxetine.[5] All three SSRIs increased extracellular norepinephrine in the nucleus accumbens.[5] Another study showed that chronic (14-day) sertraline administration enhanced norepinephrine release in the frontal cortex.[14]

Insight: These findings provide direct evidence that sertraline, at pharmacologically relevant doses, can modulate dopaminergic and noradrenergic neurotransmission in key brain regions associated with mood and reward. The increase in dopamine is likely due to the inhibition of DAT, while the mechanism for increased norepinephrine is thought to be more indirect, potentially involving serotonergic modulation of noradrenergic neurons.[15][16]

Positron Emission Tomography (PET) Imaging: Visualizing Transporter Occupancy

PET is a non-invasive imaging technique that allows for the quantification of transporter occupancy in the living human brain. By using radiotracers that bind to specific transporters, it's possible to measure the percentage of transporters that are blocked by a drug.

Experimental Workflow: DAT Occupancy PET Study

Caption: Workflow for a PET study to determine DAT occupancy by sertraline.

Key Findings: PET studies have provided compelling evidence for sertraline's action at the DAT in humans. At therapeutic doses (150-200mg), sertraline has been shown to occupy approximately 17-20% of the dopamine transporters in the striatum.[1][10] This level of occupancy is comparable to that of the NDRI bupropion at its typical clinical dose of 300mg.[10] A recent study using the DAT PET ligand [18F]FE-PE2I found that sertraline treatment led to a globally reduced striatal binding, indicating significant DAT occupancy.[17][18][19] The researchers recommended that sertraline use be considered when interpreting these scans, especially at doses above 50 mg/day.[17][18][19]

Insight: The PET data confirms that the in vitro affinity of sertraline for DAT translates into meaningful transporter occupancy in the human brain at clinically relevant doses. This provides a strong basis for the hypothesis that dopaminergic effects contribute to sertraline's overall clinical profile.

Part 3: Functional Consequences and Mechanistic Considerations

The interaction of sertraline with dopaminergic and noradrenergic systems has several potential functional implications, ranging from its therapeutic effects to its side-effect profile.

Dopaminergic System

The dopaminergic system is critically involved in motivation, reward, and executive function.[20] Dysregulation of this system is implicated in depression, particularly in symptoms of anhedonia and apathy.[7]

Signaling Pathway: Sertraline's Effect on Dopaminergic Synapse

Caption: Sertraline inhibits the dopamine transporter (DAT), increasing synaptic dopamine levels.

By weakly inhibiting DAT, sertraline may enhance dopaminergic neurotransmission, which could contribute to its efficacy in treating depressive symptoms like anhedonia and lack of motivation.[9] This dopaminergic activity might also play a role in the observed effects of sertraline on cognition and vigilance.[1]

Noradrenergic System

The norepinephrine system is integral to alertness, focus, and the body's response to stress.[20]

While sertraline has very low affinity for NET, studies suggest it can indirectly increase norepinephrine levels.[5][14] This is likely a downstream effect of its potent serotonergic action. Serotonergic neurons originating in the raphe nuclei project to and modulate the activity of noradrenergic neurons in the locus coeruleus. Chronic sertraline administration may lead to adaptive changes in these circuits, resulting in increased noradrenergic tone.[14] For instance, chronic treatment has been shown to reduce the sensitivity of presynaptic α2-adrenoceptors, which normally inhibit norepinephrine release.[14]

Sigma-1 Receptor Interactions

Beyond monoamine transporters, sertraline also displays affinity for the sigma-1 (σ1) receptor.[1] The order of affinity for σ1 receptors among SSRIs is fluvoxamine > sertraline > fluoxetine.[21] Sigma-1 receptors are intracellular chaperones that modulate a variety of signaling pathways, including those involving dopamine.[22][23] While the precise clinical significance of sertraline's σ1 receptor activity is still under investigation, it may contribute to its neuroplastic effects and overall therapeutic profile.[1][24]

Conclusion and Future Directions

Sertraline's neurochemical profile is more complex than its classification as an SSRI would suggest. While its primary and most potent action is the inhibition of serotonin reuptake, a substantial body of evidence from in vitro, preclinical, and clinical studies demonstrates its ability to modulate the dopamine and norepinephrine systems.

-

Dopaminergic Effects: Sertraline exhibits moderate affinity for the dopamine transporter, leading to measurable DAT occupancy and increased extracellular dopamine levels in key brain regions. This action may contribute to its efficacy in treating specific symptoms of depression and could underlie its unique clinical characteristics compared to other SSRIs.[2][5][9]

-

Noradrenergic Effects: The influence of sertraline on the norepinephrine system appears to be indirect and more prominent with chronic administration, likely resulting from adaptive changes in serotonin-norepinephrine neuronal interactions.[14]

The dual action on serotonin and dopamine has led some to describe sertraline as a serotonin-dopamine reuptake inhibitor (SDRI), particularly at higher therapeutic doses.[9] This multifaceted pharmacology underscores the importance of looking beyond primary mechanisms of action to fully understand the therapeutic potential and clinical nuances of psychotropic medications.

Future research should continue to elucidate the clinical relevance of sertraline's dopaminergic and σ1 receptor activities. Advanced imaging techniques and clinical trials designed to correlate these specific neurochemical effects with treatment outcomes will be invaluable. A deeper understanding of these mechanisms will not only refine our use of sertraline but also guide the development of next-generation antidepressants with tailored and potentially more effective neurochemical profiles.[7]

References

-

Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258. [Link]

-

Preskorn, S. H. (1997). Clinically relevant pharmacology of selective serotonin reuptake inhibitors. Clinical Pharmacokinetics, 32 Suppl 1, 1-21. [Link]

-

Wikipedia. (n.d.). Sertraline. Retrieved January 12, 2026, from [Link]

-

Kitaichi, Y., Inoue, T., Nakagawa, S., Boku, S., Kakuta, A., Izumi, T., & Koyama, T. (2010). Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats. European Journal of Pharmacology, 647(1-3), 90-96. [Link]

-

Dr. Oracle. (2025, October 22). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?[Link]

-

Meyer, J. H., Wilson, A. A., Ginovart, N., Goulding, V., Hussey, D., Hood, K., & Houle, S. (2004). Serotonin transporter occupancy of five selective serotonin reuptake inhibitors at different doses: an [11C]DASB positron emission tomography study. American Journal of Psychiatry, 161(5), 826-835. [Link]

-

Dewick, P. M. (n.d.). Pharmacology of Antidepressant Medications. Medical Pharmacology. [Link]

-

Singh, H. K., & Saadabadi, A. (2023). Sertraline. In StatPearls. StatPearls Publishing. [Link]

-

Sangkuhl, K., Stingl, J. C., & Klein, T. E. (2014). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and genomics, 24(1), 60–63. [Link]

-

Smith, A. D., & Justice, J. B. (1994). Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction. Journal of neuroscience methods, 54(1), 67–74. [Link]

-

Marner, L., F-Lassen, R., & Knudsen, G. M. (2023). Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism. ResearchGate. [Link]

-

Chu, A., & Wadhwa, R. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Thomas, D. N., Nutt, D. J., & Holman, R. B. (1998). Sertraline, a selective serotonin reuptake inhibitor modulates extracellular noradrenaline in the rat frontal cortex. Journal of psychopharmacology (Oxford, England), 12(4), 366–370. [Link]

-

Gwiazdecki, J. (n.d.). Do Antidepressants Increase Dopamine (Zoloft, Lexapro, Prozac)? MediSearch. [Link]

-

Zhao, Z., Ma, Y., Le, T., & Ordway, G. A. (2009). Association of Changes in Norepinephrine and Serotonin Transporter Expression with the Long-Term Behavioral Effects of Antidepressant Drugs. Neuropsychopharmacology, 34(6), 1564–1574. [Link]

-

Marner, L., F-Lassen, R., & Knudsen, G. M. (2023). Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism. PubMed. [Link]

-

Cryan, J. F., O'Leary, O. F., & Lucki, I. (2004). Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 101(21), 8186–8191. [Link]

-

Hashimoto, K. (2013). Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. Expert review of clinical pharmacology, 6(4), 419–427. [Link]

-

Bymaster, F. P., Zhang, W., Carter, P. A., & Wong, D. T. (2002). Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. Psychopharmacology, 160(4), 353–361. [Link]

-

Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(10), 1037–1051. [Link]

-

Cryan, J. F., O'Leary, O. F., & Lucki, I. (2004). Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors. PNAS. [Link]

-

Su, T. P., Hayashi, T., & Maurice, T. (2017). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in pharmacology, 8, 864. [Link]

-

Gardier, A. M. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in pharmacology, 4, 97. [Link]

-

Sahlholm, K., Ardestani, P. M., & Ghasemzadeh, M. R. (2024). Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids. ResearchGate. [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved January 12, 2026, from [Link]

-

Shively, C. A., Willard, S. L., & Johnson, M. A. (2017). Long Term Sertraline Effects on Neural Structures in Depressed and Nondepressed Adult Female Nonhuman Primates. Neuropsychopharmacology, 42(4), 850–858. [Link]

-

Pagel, C., Bschor, T., & Richter, C. (2006). Effect of Single-Dose Sertraline on the Hypothalamus-Pituitary-Adrenal System, Autonomic Nervous System, and Platelet Function. ResearchGate. [Link]

-

Sahlholm, K., Ardestani, P. M., & Ghasemzadeh, M. R. (2024). Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids. bioRxiv. [Link]

-

Sangkuhl, K., Stingl, J. C., & Klein, T. E. (2014). Sertraline Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Immunolocalization of the cocaine- and antidepressant-sensitive l-norepinephrine transporter. ResearchGate. [Link]

-

ResearchGate. (n.d.). Binding affinities (Ki) of SSRIs with resting and desensitized nAChRs. [Link]

-

Sangkuhl, K., Stingl, J. C., & Klein, T. E. (2014). PharmGKB summary: Sertraline pathway, pharmacokinetics. ResearchGate. [Link]

-

Lucki, I., & O'Leary, O. F. (2004). Distinguishing Roles for Norepinephrine and Serotonin in the Behavioral Effects of Antidepressant Drugs. Psychiatrist.com. [Link]

-

O'Leary, O. F., Felton, J., & Cryan, J. F. (2011). Molecular adaptation to chronic antidepressant treatment: evidence for a more rapid response to the novel α2-adrenoceptor antagonist/5-HT-noradrenaline reuptake inhibitor (SNRI), S35966, compared to the SNRI, venlafaxine. International Journal of Neuropsychopharmacology, 14(3), 359–373. [Link]

-

Damsa, C., Bumb, A., & Bianchi-Demicheli, F. (2004). "Dopamine-Dependent" side effects of selective serotonin Reuptake inhibitors: A clinical review. ResearchGate. [Link]

-

Reddit. (2022, September 15). SSRI's decrease dopamine?! r/ADHDers. [Link]

-

Zhu, J., & Reith, M. E. (2008). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of neurochemistry, 106(4), 1714–1726. [Link]

-

Andersen, J., Kristensen, A. S., & Bang-Andersen, B. (2009). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. The Journal of biological chemistry, 284(49), 34097–34106. [Link]

-

Cuncic, A. (2024, June 9). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. Verywell Mind. [Link]

-

Feighner, J. P. (1999). Dual serotonin and noradrenaline uptake inhibitor class of antidepressants — Potential for greater efficacy or just hype? ResearchGate. [Link]

Sources

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Medical Pharmacology: Pharmacology of Antidepressant Medications [pharmacology2000.com]

- 4. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]

- 13. Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sertraline, a selective serotonin reuptake inhibitor modulates extracellular noradrenaline in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. pnas.org [pnas.org]

- 17. Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism | springermedizin.de [springermedizin.de]

- 18. researchgate.net [researchgate.net]

- 19. Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. verywellmind.com [verywellmind.com]

- 21. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

"Sertraline hydrochloride's binding affinity for sigma-1 receptors"

An In-Depth Technical Guide to Sertraline Hydrochloride's Binding Affinity for Sigma-1 Receptors

Executive Summary

This compound, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is primarily recognized for its high-affinity blockade of the serotonin transporter (SERT).[1][2] However, a growing body of evidence reveals a more complex pharmacological profile, distinguished by a significant binding affinity for the sigma-1 receptor (σ1R).[3][4] This guide provides a comprehensive technical overview of this interaction for researchers, scientists, and drug development professionals. We will delve into the molecular and cellular context of the σ1R, present quantitative binding affinity data for sertraline, provide a detailed, field-proven protocol for determining these values via radioligand binding assays, and discuss the functional implications of this secondary pharmacological action. This document is structured to provide not just data, but a causal understanding of the experimental methodologies and the scientific insights derived from them.

The Sigma-1 Receptor: A Unique Intracellular Chaperone

Initially misidentified as an opioid receptor subtype, the sigma-1 receptor is now understood to be a distinct, ligand-operated intracellular chaperone protein.[5][6][7] Its unique localization and function position it as a critical modulator of cellular signaling and homeostasis.

Subcellular Localization and Structure

The σ1R is predominantly located at the mitochondria-associated membrane (MAM), a specialized subdomain of the endoplasmic reticulum (ER) that forms a close physical and functional interface with mitochondria.[8][9] This strategic position allows it to act as a central regulator of inter-organelle communication, particularly between the ER and mitochondria.[8] In its dormant state, σ1R is typically complexed with another ER chaperone, the 78 kDa glucose-regulated protein, also known as Binding Immunoglobulin Protein (BiP).[8][10]

Mechanism of Action and Key Signaling Pathways

The binding of a ligand, such as sertraline, or the induction of cellular stress can cause the σ1R to dissociate from BiP.[8] Once activated, the monomeric or oligomeric σ1R can translocate and interact with a diverse array of "client" proteins, thereby modulating their function. This chaperone activity influences several critical signaling pathways:

-

Calcium (Ca²⁺) Homeostasis: A primary function of σ1R is the stabilization of the inositol 1,4,5-trisphosphate (IP3) receptor at the MAM.[8][9][11] This ensures the proper channeling of Ca²⁺ from the ER to the mitochondria, a process vital for cellular bioenergetics and ATP production.[8]

-

Ion Channel Modulation: The σ1R directly interacts with and modulates the activity of various voltage-gated and ligand-gated ion channels, including K⁺, Na⁺, and NMDA receptors.[7][12] This activity can alter neuronal excitability and synaptic plasticity.

-

Cellular Stress Response: By regulating Ca²⁺ signaling and protein folding, the σ1R plays a crucial role in mitigating ER stress and promoting cell survival under adverse conditions.[8][9]

The following diagram illustrates the central role of the Sigma-1 receptor in cellular signaling upon ligand binding.

Caption: Sigma-1 receptor activation and downstream signaling cascade.

Quantitative Analysis of Sertraline's Binding Affinity

Sertraline's interaction with the σ1R is characterized by a moderate to high affinity. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (sertraline) that will bind to 50% of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.[4]

| Parameter | Reported Value (nM) | Source |

| Kᵢ | < 100 | Maurice T, et al. (2009)[3] |

| Kᵢ | 57 (pKi = 7.24) | IUPHAR/BPS Guide to PHARMACOLOGY[13] |

| Kᵢ | 29.3 | DrugMatrix (via ChEMBL)[13] |

Insight & Expertise: The variability in reported Ki values is common in pharmacological literature and can be attributed to differences in experimental conditions, such as the radioligand used, tissue preparation (e.g., guinea pig liver vs. rat brain homogenates), and buffer composition. Despite this variation, the data consistently place sertraline's affinity for the σ1R in the nanomolar range. For context, its affinity for its primary target, SERT, is in the sub-nanomolar to low nanomolar range (IC50 ≈ 70 nM for monoamine uptake inhibition, Ki ≈ 0.3 nM for SERT binding), while its affinity for the dopamine transporter (DAT) is significantly lower (IC50 = 720 nM).[14][15] This indicates that the σ1R is a pharmacologically relevant secondary target for sertraline.

Methodology: Determining Binding Affinity via Radioligand Assay

The gold standard for quantifying the binding affinity of an unlabeled compound like sertraline is the competitive radioligand binding assay. This technique measures the ability of the test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor.

Experimental Workflow